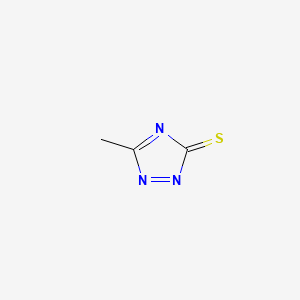

3H-1,2,4-Triazole-3-thione, 5-methyl-

Description

The 1,2,4-triazole (B32235) nucleus is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in the development of a wide array of pharmacologically active agents. The introduction of a thione group at the 3-position and a methyl group at the 5-position of the triazole ring gives rise to 3H-1,2,4-Triazole-3-thione, 5-methyl-, a versatile building block for the synthesis of a multitude of derivatives with diverse applications.

The study of 1,2,4-triazole derivatives dates back over a century, with their synthesis and properties being a subject of interest for chemists and biologists alike. ijsr.net Initially, the research focused on the fundamental synthesis and characterization of the triazole ring. ijsr.net The exploration of 1,2,4-triazole-3-thiones as a specific class of derivatives gained momentum as their potential as biologically active agents became increasingly evident.

The synthesis of the core 4-amino-5-substituted-1,2,4-triazole-3-thiol, a key precursor, has been well-established through methods like the reaction of aroylhydrazides with carbon disulfide in a basic medium, followed by cyclization with hydrazine (B178648) hydrate (B1144303). researchgate.net This foundational work paved the way for the synthesis of a vast library of derivatives, including those with a methyl group at the 5-position. Over the years, research has evolved from simple synthesis to the strategic design and development of derivatives with enhanced and specific biological activities. This has been driven by the growing need for new therapeutic agents to combat challenges like drug-resistant pathogens. nih.gov

The 3H-1,2,4-triazole-3-thione scaffold is of considerable importance in heterocyclic chemistry due to its unique structural features and reactivity. The presence of multiple nitrogen atoms and a thione group provides several sites for chemical modification, allowing for the creation of a diverse range of derivatives. The thione group can, for instance, be a precursor for the synthesis of various sulfur-containing heterocycles. zsmu.edu.ua

Furthermore, the triazole ring is known for its stability and its ability to participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. These properties are crucial for the binding of these molecules to biological targets, which underpins their pharmacological activities. nih.gov The incorporation of a methyl group at the 5-position can influence the electronic properties and steric hindrance of the molecule, which in turn can modulate its biological activity.

Current research on 3H-1,2,4-Triazole-3-thione, 5-methyl- and its derivatives is vibrant and multifaceted, with a strong focus on its applications in medicinal chemistry. A significant area of investigation is the synthesis of Schiff bases derived from 4-amino-5-methyl-4H-1,2,4-triazole-3-thione and their evaluation as antimicrobial and anticancer agents. researchgate.netnih.gov

Another emerging trend is the synthesis of hybrid molecules, where the 5-methyl-1,2,4-triazole-3-thione moiety is combined with other pharmacologically active scaffolds to create compounds with enhanced or synergistic biological effects. This approach aims to develop new therapeutic agents with improved efficacy and reduced side effects. nih.gov The development of more efficient and environmentally friendly synthesis methods, including microwave-assisted synthesis, is also a key area of focus in recent research. ekb.eg

Detailed Research Findings

Recent studies have provided valuable insights into the biological potential of derivatives of 3H-1,2,4-Triazole-3-thione, 5-methyl-.

Antimicrobial Activity:

A study by Popiołek et al. (2013) reported the synthesis of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives and evaluated their in vitro antimicrobial activity. Several of these compounds exhibited significant activity against Gram-positive bacteria. nih.gov The minimum inhibitory concentration (MIC) values for some of the most active compounds are presented in the table below.

| Compound ID | Micrococcus luteus ATCC 10240 MIC (µg/mL) | Bacillus subtilis ATCC 6633 MIC (µg/mL) | Staphylococcus aureus ATCC 25923 MIC (µg/mL) |

| 5a | 31.25 | 62.5 | 125 |

| 5b | 15.63 | 31.25 | 62.5 |

| 5c | 3.91 | 15.63 | 15.63 |

| 5f | 62.5 | 125 | 250 |

| 5g | 15.63 | 31.25 | 31.25 |

| 5h | 7.81 | 15.63 | 31.25 |

| 5i | 15.63 | 31.25 | 62.5 |

Data sourced from Popiołek et al. (2013) nih.gov

Another study focused on Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and reported their antibacterial activity against various strains, including some Gram-negative bacteria. jlu.edu.cn

Anticancer Activity:

The anticancer potential of 1,2,4-triazole derivatives is a major area of research. A study on a 4-amino-1,2,4-triazole (B31798) Schiff base derivative demonstrated its ability to suppress the proliferation of A549 (lung adenocarcinoma) and Bel7402 (hepatoma) cancer cell lines in a dose-dependent manner. nih.gov The IC50 values were reported as 144.1 ± 4.68 µg/mL and 195.6 ± 1.05 µg/mL for A549 and Bel7402 cells, respectively. nih.gov

Furthermore, research into chiral 1,2,4-triazole Schiff bases bearing a γ-butenolide moiety has shown promising anticancer activities against HeLa cells, with one compound exhibiting an IC50 of 1.8 μM. researchgate.net While not directly a 5-methyl derivative, this highlights the potential of the broader class of compounds. Another study on novel 1,2,4-triazole derivatives reported cytotoxic activity against various cancer cell lines, with some compounds showing IC50 values below 12 μM against HeLa cells. nih.gov

| Compound/Derivative | Cell Line | IC50 (µM) |

| 4-amino-1,2,4-triazole Schiff base derivative | A549 | 144.1 ± 4.68 µg/mL |

| 4-amino-1,2,4-triazole Schiff base derivative | Bel7402 | 195.6 ± 1.05 µg/mL |

| Chiral 1,2,4-triazole Schiff base (7l) | HeLa | 1.8 |

Data compiled from multiple sources. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

5803-95-2 |

|---|---|

Molecular Formula |

C3H3N3S |

Molecular Weight |

113.14 g/mol |

IUPAC Name |

5-methyl-1,2,4-triazole-3-thione |

InChI |

InChI=1S/C3H3N3S/c1-2-4-3(7)6-5-2/h1H3 |

InChI Key |

KVZFUSOGIRITMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=S)N=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 3h 1,2,4 Triazole 3 Thione, 5 Methyl and Analogues

Classical Synthetic Routes to 1,2,4-Triazole-3-thiones

Traditional methods for synthesizing 1,2,4-triazole-3-thiones have been refined over decades and remain highly reliable. These routes typically rely on the cyclization of linear precursors.

The most prevalent and direct method for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiones is the intramolecular cyclization of 1-acyl or 1-aroyl-thiosemicarbazides. researchgate.net This process generally involves two key steps:

Formation of the Thiosemicarbazide (B42300) Intermediate : The synthesis begins with the reaction of a carboxylic acid hydrazide with an appropriate isothiocyanate. researchgate.netnih.gov For the target compound, 3H-1,2,4-Triazole-3-thione, 5-methyl- , the precursor would be acetic acid hydrazide. This nucleophilic addition reaction typically proceeds in a solvent like ethanol (B145695) or benzene (B151609) to yield the corresponding 1-acetyl-4-substituted-thiosemicarbazide. nih.govnih.gov

Intramolecular Cyclization : The newly formed thiosemicarbazide is then cyclized. This ring-closure reaction is highly dependent on the pH of the medium. Refluxing the thiosemicarbazide in a basic medium, such as an aqueous solution of sodium hydroxide (B78521) (NaOH), induces dehydration and cyclization to form the desired 1,2,4-triazole-3-thione ring. researchgate.netnih.govnih.govnih.govdergipark.org.tr Conversely, conducting the cyclization in an acidic medium often leads to the formation of isomeric 1,3,4-thiadiazole (B1197879) derivatives. nih.govptfarm.pl

An alternative pathway involves the reaction of thiocarbohydrazide (B147625) with carboxylic acids. For instance, the cyclization of thiocarbohydrazide with glacial acetic acid can produce 4-amino-5-methyl-1,2,4-triazole. researchgate.net Another documented route involves the condensation of N-phenylhydrazinecarbothioamide to yield 5,5-dimethyl-4-phenyl-4,5-dihydro-3H-1,2,4-triazole-3-thione. mdpi.com

The general scheme for the primary synthesis route is illustrated below:

| Step | Reactants | Intermediate/Product | Conditions |

| 1 | Carboxylic Acid Hydrazide + Aryl/Alkyl Isothiocyanate | 1-Acyl-4-substituted-thiosemicarbazide | Reflux in Ethanol |

| 2 | 1-Acyl-4-substituted-thiosemicarbazide | 5-substituted-4-aryl/alkyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Reflux in aqueous NaOH |

The creation of complex, functionalized 1,2,4-triazole-3-thiones often requires a multi-step approach that builds upon the classical cyclization method. zsmu.edu.ua These strategies allow for the precise introduction of various substituents onto the heterocyclic core. A common synthetic sequence includes: zsmu.edu.ua

Esterification : A selected carboxylic acid is converted to its corresponding ester.

Hydrazinolysis : The ester is then reacted with hydrazine (B178648) hydrate (B1144303) to produce the key acid hydrazide intermediate. nih.gov

Thiosemicarbazide Formation : The acid hydrazide undergoes a reaction with an alkyl or aryl isothiocyanate. nih.gov

Alkaline Cyclization : The resulting acylthiosemicarbazide is cyclized in a basic solution to form the final 1,2,4-triazole-3-thione. zsmu.edu.uazsmu.edu.ua

This stepwise process provides multiple points for introducing chemical diversity. For example, researchers have synthesized novel triazole-thiones by starting with 4-(4-X-phenylsulfonyl)benzoic acid hydrazides (where X = H, Cl, or Br) and reacting them with 4-iodophenylisothiocyanate, followed by cyclization. researchgate.net This demonstrates the capacity to build highly elaborate molecules containing multiple functional moieties.

Advanced and Green Synthesis Approaches

In response to the growing need for sustainable and efficient chemical processes, advanced methodologies have been applied to the synthesis of 1,2,4-triazole-3-thiones.

Microwave-assisted synthesis has emerged as a powerful green chemistry technique that dramatically accelerates reaction rates, often leading to higher yields and reduced pollution. rsc.orgresearchgate.net This method has been successfully used in various steps of triazole synthesis. For instance, the condensation reaction to form Schiff base derivatives of 1,2,4-triazole-5(4H)-thione can be performed efficiently under microwave irradiation. rsc.org

The synthesis of complex thioether derivatives of 1,2,4-triazoles has been achieved in minutes with high yields using microwave assistance, a significant improvement over traditional heating methods which can take several hours. rsc.orgresearchgate.net Studies have shown that for multi-step syntheses of molecules containing both 1,2,4-triazole (B32235) and 1,2,3-thiadiazole (B1210528) rings, microwave irradiation at 90 °C for just 15 minutes provides the optimal reaction conditions. nih.gov

While cyclization remains the dominant strategy for forming the 1,2,4-triazole-3-thione ring, other approaches involving nucleophilic substitution contribute to the synthesis of the broader 1,2,4-triazole class. The carbon atoms within the 1,2,4-triazole ring are electron-deficient, making them susceptible to nucleophilic attack under relatively mild conditions. chemicalbook.com

One innovative metal-free, three-component method involves the reaction of isothiocyanates, amidines, and hydrazines. This [2+1+2] cyclization process proceeds through the cleavage of C–S and C–N bonds and the formation of new C–N bonds in a single pot, offering an environmentally friendly route to fully substituted 1H-1,2,4-triazol-3-amines. isres.org While not directly yielding a thione, such methods highlight advanced strategies for constructing the core triazole scaffold which can be subsequently modified.

Derivatization Strategies at Key Positions of the 3H-1,2,4-Triazole-3-thione Ring

The 3H-1,2,4-triazole-3-thione scaffold offers multiple reactive sites for further functionalization, enabling the synthesis of a vast library of derivatives. The molecule exists in a dynamic thione-thiol tautomerism, which is key to its reactivity. researchgate.net

Key derivatization reactions include:

S-Alkylation : The most common modification is the alkylation at the exocyclic sulfur atom, which proceeds via the thiol tautomer. Reaction of the triazole-thione with various alkyl or aryl halides (e.g., phenacyl halides, benzyl (B1604629) chlorides) in the presence of a base readily yields S-substituted derivatives. researchgate.netresearchgate.netmdpi.com This reaction is a versatile method for attaching a wide range of functional groups to the triazole core.

Mannich Reactions : The N-H protons on the triazole ring are acidic and can be substituted via the Mannich reaction. This involves treating the triazole-thione with formaldehyde (B43269) and a secondary amine, such as morpholine (B109124) or piperazine, to introduce an aminomethyl group onto a ring nitrogen atom. zsmu.edu.uaresearchgate.netzsmu.edu.ua This reaction has been used to create extensive series of N-substituted derivatives. zsmu.edu.ua In some cases, protecting groups are used to direct the substitution to a specific nitrogen atom. zsmu.edu.ua

Schiff Base Formation : For triazoles containing a primary amino group, such as 4-amino-5-methyl-1,2,4-triazole-3-thione, this group can serve as a handle for further derivatization. Condensation with various aldehydes or ketones under acidic conditions leads to the formation of Schiff bases (imines), adding another layer of structural complexity. researchgate.netnih.gov

The table below summarizes common derivatization strategies:

| Reaction Type | Reagents | Position of Derivatization | Product Type |

| S-Alkylation | Alkyl/Aryl Halide, Base | Exocyclic Sulfur | Thioether |

| Mannich Reaction | Formaldehyde, Secondary Amine | Ring Nitrogen (N1, N2, or N4) | N-Aminomethyl derivative |

| Schiff Base Formation | Aldehyde/Ketone, Acid Catalyst | N4-amino group | Imine (Schiff Base) |

N-Alkylation and S-Alkylation Regioselectivity Studies

The alkylation of 5-methyl-1,2,4-triazole-3-thione and its analogues is a fundamental transformation that can occur at either the exocyclic sulfur atom (S-alkylation) or one of the nitrogen atoms of the triazole ring (N-alkylation). The regioselectivity of this reaction is a subject of detailed study, as the biological and chemical properties of the resulting isomers can differ significantly. uzhnu.edu.ua The outcome of the alkylation is highly dependent on the reaction conditions, including the nature of the alkylating agent, the base, and the solvent employed. researchgate.netuzhnu.edu.ua

Generally, in an alkaline medium, the reaction proceeds via the more nucleophilic thiolate anion, leading preferentially to S-alkylation products (thioethers). researchgate.net However, the formation of N-alkylated derivatives can also occur, particularly with S-substituted triazoles where the sulfur atom is already blocked. researchgate.netuzhnu.edu.ua In such cases, alkylation can occur at the N(1), N(2), or N(4) positions. Studies on S-protected 1,2,4-triazoles have shown that N(2) alkylated isomers are often preferentially formed over N(1) isomers, a selectivity that can be explained by steric effects and theoretical calculations. researchgate.netnih.gov

Researchers have employed Density Functional Theory (DFT) calculations and Gage-Independent Atomic Orbital (GIAO) methods to predict and rationalize the observed regioselectivity. uzhnu.edu.uabohrium.com By comparing experimental NMR chemical shifts with computed values for all possible isomers, the precise site of alkylation can be reliably determined. uzhnu.edu.uaresearchgate.net These theoretical studies consider reactivity descriptors such as Highest Occupied Molecular Orbital (HOMO) distribution and atomic partial charges to explain the electrophilic attack on the triazole system. uzhnu.edu.ua

Table 1: Regioselectivity in Alkylation of 1,2,4-Triazole-3-thiones

| Starting Material | Alkylating Agent | Base / Solvent | Major Product(s) | Reference(s) |

|---|---|---|---|---|

| 4-Phenyl-5-phenylamino-2,4-dihydro-3H-1,2,4-triazole-3-thione | Methallyl chloride | NaOH / Ethanol | 5-(Methallylsulfanyl)-N,4-diphenyl-4H-1,2,4-triazol-3-amine (S-alkylation) | researchgate.net |

| 3-Benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole | Dibromomethane | K₂CO₃ / Acetone | Mixture of N¹,N¹'-, N¹,N²'-, and N²,N²'-bis(triazolyl)methane isomers | researchgate.netnih.gov |

| 3-Benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole | 1,3-Dibromopropane | K₂CO₃ / Acetone | N(2)-(3-bromopropyl)-triazole and a cyclized indolo-triazolo-diazepine | researchgate.netnih.gov |

| 5-Phenyl-1,2,4-triazole-3-thione | Butyl iodide | K₂CO₃ / Acetone | 3-Butylthio-5-phenyl-1,2,4-triazole (S-alkylation) | nih.gov |

Mannich Reactions and Aminomethylation

Mannich reactions represent a key method for the functionalization of the 1,2,4-triazole-3-thione core, specifically through aminomethylation. This reaction introduces an aminomethyl substituent, typically at the N-4 position of the heterocyclic ring. tandfonline.com The reaction involves the condensation of the triazole thione with formaldehyde and a primary or secondary amine, such as morpholine, N-methylpiperazine, or N-phenylpiperazine. zsmu.edu.uaresearchgate.netzsmu.edu.ua

The synthesis is often carried out in solvents like ethanol or dimethylformamide. zsmu.edu.uaresearchgate.net This transformation is valuable for creating a diverse library of derivatives, as a wide variety of amines can be utilized. The resulting Mannich bases are important intermediates for further synthetic modifications and have been explored for their biological potential. tandfonline.comzsmu.edu.uazsmu.edu.ua For instance, aminomethylation of 4-arylidenamino-1,2,4-triazole-3-thione derivatives has been successfully performed by reacting them with formaldehyde and morpholine in ethanol. researchgate.net

Table 2: Examples of Mannich Bases from 1,2,4-Triazole-3-thiones

| Triazole Precursor | Amine | Solvent | Product | Reference(s) |

|---|---|---|---|---|

| 4-Aryl-5-R-4H-1,2,4-triazole-3-thiol | N-Methylpiperazine | Dimethylformamide | 4-Aryl-2-[(4-methylpiperazin-1-yl)methyl]-5-R-2,4-dihydro-3H-1,2,4-triazole-3-thione | zsmu.edu.ua |

| 4-Aryl-5-R-4H-1,2,4-triazole-3-thiol | N-Phenylpiperazine | Dimethylformamide | 4-Aryl-2-[(4-phenylpiperazin-1-yl)methyl]-5-R-2,4-dihydro-3H-1,2,4-triazole-3-thione | zsmu.edu.uazsmu.edu.ua |

| 4-(β-Hydroxyethyl)-5-alkyl-1,2,4-triazole-3-thiol | Various amines | Not specified | Corresponding Mannich bases at N-2 | tandfonline.com |

| 4-Arylidenamino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thione | Morpholine | Ethanol | 3-Thio-4-(arylidenamino)-5-(pyridin-4-yl)-N-morpholinomethyl-1,2,4-triazole | researchgate.net |

Schiff Base Formation and Conjugation

Schiff base (or imine) formation is a prominent reaction for derivatives of 5-methyl-1,2,4-triazole-3-thione that possess a primary amino group, most commonly at the N-4 position (i.e., 4-amino-5-methyl-1,2,4-triazole-3-thione). dntb.gov.uaimp.kiev.ua This reaction involves the condensation of the 4-amino group with an aldehyde or a ketone, usually under acidic catalysis or heat, to form a C=N double bond (azomethine group). nih.govchemijournal.comdergipark.org.tr

A wide array of aromatic and heteroaromatic aldehydes can be used, allowing for the synthesis of a large number of conjugated systems. uaic.rochemijournal.com The reaction is typically performed in solvents like ethanol, sometimes with a few drops of a catalyst such as glacial acetic acid or sulfuric acid. imp.kiev.uanih.gov Microwave irradiation has also been employed as an efficient method for synthesizing these Schiff bases, often leading to higher yields and shorter reaction times compared to conventional heating. chemijournal.com The resulting Schiff bases are not only important for their biological activities but also serve as ligands for metal complexes and as precursors for synthesizing fused heterocyclic systems. uaic.roresearchgate.net

Table 3: Synthesis of Schiff Bases from 4-Amino-1,2,4-triazole-3-thione Analogues

| 4-Amino-triazole Precursor | Aldehyde | Reaction Conditions | Product Yield | Reference(s) |

|---|---|---|---|---|

| 4-Amino-5-heptyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Benzaldehyde (B42025) | Glacial acetic acid / Heat | Not specified | nih.gov |

| 4-Amino-3-methyl-1,2,4-triazole-5-thione | Isophthalaldehyde | Ethanol / Reflux | 86% | imp.kiev.ua |

| 4-Amino-3-methyl-1,2,4-triazole-5-thione | Terephthalaldehyde | Ethanol / Reflux | Not specified | imp.kiev.ua |

| 4-Amino-5-phenyl-3-mercapto-1,2,4-triazole | Benzaldehyde | Ethanol / Microwave | 80% | chemijournal.com |

| 4-Amino-5-(thiophen-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 4-Hydroxybenzaldehyde | Acetic acid / Reflux | 90% | uaic.ro |

Introduction of Diverse Substituents (e.g., Halogens, Aryl, Heteroaryl, Phosphoryl)

The functionalization of the 5-methyl-1,2,4-triazole-3-thione ring system with a variety of substituents is crucial for tuning its properties. These substituents can be introduced either during the ring synthesis or by post-synthetic modification of the triazole core.

Aryl and Heteroaryl Groups: Aryl or heteroaryl substituents are commonly introduced at the C-5 position by starting the synthesis from a corresponding aromatic or heteroaromatic carboxylic acid. nih.gov The acid is converted to its hydrazide, which then reacts with an isothiocyanate or thiosemicarbazide followed by cyclization to form the 4,5-disubstituted-1,2,4-triazole-3-thione. nih.govzsmu.edu.ua For example, 5-phenyl-1,2,4-triazole-3-thione was synthesized by the alkaline cyclization of benzoylthiosemicarbazide. nih.gov It is also possible to synthesize complex fused systems where the triazole ring is annulated with other heterocyclic structures, such as quinazolines. nih.gov

Halogen Groups: Halogen atoms can be incorporated into the structure, often on an aryl substituent attached to the triazole ring. This is typically achieved by using a halogen-substituted starting material, such as a halogenated benzaldehyde for Schiff base formation or a halogenated benzoic acid for the synthesis of the core ring. zsmu.edu.uaresearchgate.net

Phosphoryl Groups: Phosphoryl groups can be introduced to create organophosphorus derivatives of 1,2,4-triazole-3-thione. For example, 5-[(diphenylphosphoryl)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been synthesized. mdpi.com The synthesis of phosphorylated nucleoside analogues containing a triazole ring has also been reported, involving the reaction of a hydroxyl-containing precursor with reagents like diethyl phosphorochloridate or phosphorus oxychloride. mdpi.com These methods allow for the creation of dialkyl, diaryl, and other phosphate (B84403) derivatives. mdpi.com

Table 4: Synthesis of 1,2,4-Triazole-3-thione Derivatives with Diverse Substituents

| Synthetic Target | Key Reagents | Reaction Type | Resulting Substituent | Reference(s) |

|---|---|---|---|---|

| 5-Phenyl-1,2,4-triazole-3-thione | Benzoylthiosemicarbazide, NaOH | Cyclization | C-5 Phenyl | nih.gov |

| 2-Heteroaryl- zsmu.edu.uanih.govuliege.betriazolo[1,5-c]quinazoline-5(6H)-thiones | [2-(3-Heteroaryl- zsmu.edu.uanih.govuliege.betriazol-5-yl)phenyl]amines, CS₂ | Cyclocondensation | Fused Heteroaryl system | nih.gov |

| 5'-Phosphorylated 1,2,3-triazolyl nucleoside analogues | Nucleoside analogue, Diethyl phosphorochloridate | Phosphorylation | 5'-Phosphate | mdpi.com |

| 5-[(Diphenylphosphoryl)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Not specified | Not specified | C-5 (Diphenylphosphoryl)methyl | mdpi.com |

Advanced Spectroscopic and Crystallographic Characterization Techniques

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of 5-methyl-3H-1,2,4-triazole-3-thione. The compound can exist in thiol-thione tautomeric forms, and vibrational spectroscopy helps in distinguishing between these forms. ijsr.net

The infrared spectrum of triazole compounds is significant for their characterization. ijsr.net For 5-substituted-4-amino-3-mercapto-1,2,4-triazoles, the thione form is identified by the presence of a C=S absorption band between 1258-1166 cm⁻¹, while the thiol form shows a characteristic SH absorption band at approximately 2700-2550 cm⁻¹. ijsr.net The N-H stretching vibrations, appearing as two weak bands near 3350 cm⁻¹ and 3250 cm⁻¹, also support the thione-thiol equilibrium. ijsr.net The C=N stretching vibrations are typically observed in the range of 1600-1411 cm⁻¹. ijsr.net

In a study of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol, a related compound, both FT-IR and Laser-Raman spectroscopies were used for characterization. nih.gov For derivatives of 1,2,4-triazole-3-thiones, the IR spectra show characteristic bands for N-H, C=N, and C=S groups around 3100-3360 cm⁻¹, 1600-1650 cm⁻¹, and 1250-1270 cm⁻¹, respectively. mdpi.com

Table 1: Key Vibrational Frequencies for 1,2,4-Triazole-3-thione Derivatives

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Reference |

|---|---|---|---|

| N-H | Stretching | 3100 - 3360 | mdpi.com |

| S-H | Stretching | 2550 - 2700 | ijsr.net |

| C=N | Stretching | 1600 - 1650 | mdpi.com |

| C=S | Stretching | 1166 - 1270 | ijsr.netmdpi.com |

| N=N | Stretching | ~1300 | researchgate.net |

This table provides a generalized range for related compounds as specific data for 5-methyl-3H-1,2,4-triazole-3-thione was not available in the search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural analysis of 5-methyl-3H-1,2,4-triazole-3-thione and its derivatives, providing detailed information about the chemical environment of magnetically active nuclei.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are routinely used to confirm the structure of newly synthesized 1,2,4-triazole (B32235) derivatives. researchgate.net The chemical shifts of the protons and carbons are indicative of their electronic environment within the molecule.

For a series of 5-substituted-1,2,4-triazole-3-thiones, the structures were confirmed by ¹H and ¹³C NMR spectra. researchgate.net In related 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, the characterization was also supported by ¹H and ¹³C NMR data. nih.gov The ¹H NMR spectrum of a 3-methyl-1H-1,2,4-triazole-5-amine derivative in DMSO showed a broad singlet at δ 11.06 ppm corresponding to the pyrrole (B145914) group proton, with methyl group signals appearing at δ 2.17, 2.04, and 1.88 ppm. ufv.br The ¹³C NMR data for these compounds also correlate with their proposed structures. ufv.br

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted 1,2,4-Triazole Derivatives

| Nucleus | Functional Group/Position | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| ¹H | NH (Triazole) | 13.85 | DMSO-d₆ | dergipark.org.tr |

| ¹H | CH₃ | 3.15 | DMSO-d₆ | dergipark.org.tr |

| ¹³C | C=S | 187.23 | DMSO-d₆ | dergipark.org.tr |

| ¹³C | C=N (Triazole) | 163.32 | DMSO-d₆ | dergipark.org.tr |

Note: The data presented is for related triazole derivatives and serves as an illustrative example.

Gauge-Including Atomic Orbital (GIAO) calculations combined with Density Functional Theory (DFT) are powerful computational methods for predicting NMR chemical shifts and studying the regioselectivity of reactions involving 1,2,4-triazole derivatives. These calculations can help in assigning the correct tautomeric form and predicting the outcome of chemical modifications.

DFT calculations at the B3LYP/6-311++G(d,p) level have been successfully used to investigate the molecular structure and tautomerism of related triazole thiols. nih.gov GIAO/DFT calculations have been performed on 1,2,4-triazole-5-thiones and their propargyl derivatives to determine their predominant tautomers and to calculate ¹³C and ¹⁵N NMR chemical shifts, showing good agreement with experimental data. nih.gov Similar GIAO calculations have been applied to novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives to obtain isotropic ¹H and ¹³C nuclear magnetic shielding constants, which were then compared with experimental spectral data. nih.gov

For more complex structures and derivatives of 5-methyl-3H-1,2,4-triazole-3-thione, advanced NMR techniques are employed.

2D-HMQC (Heteronuclear Multiple Quantum Coherence) , now more commonly referred to as HSQC (Heteronuclear Single Quantum Coherence), is a 2D NMR technique that correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. youtube.comyoutube.com This is invaluable for unambiguous assignment of proton and carbon signals, especially in congested spectral regions. youtube.com

¹⁹F NMR is a crucial tool for the characterization of fluorinated derivatives of 1,2,4-triazoles. rsc.org Due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus, it provides detailed structural information. rsc.orgnih.gov ¹⁹F NMR has been used to study complex mixtures of fluorinated compounds and to investigate the binding interactions of fluorinated molecules with proteins. rsc.orgnih.gov

¹¹⁹Sn NMR is specifically used for the characterization of organotin derivatives of 1,2,4-triazole-3-thiones. Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly used due to its slightly higher sensitivity. huji.ac.il The chemical shifts in ¹¹⁹Sn NMR are highly dependent on the coordination number and geometry at the tin center. huji.ac.ilrsc.org The ¹¹⁹Sn NMR chemical shifts for organotin compounds span a very wide range, from +3000 to -2500 ppm. northwestern.edu

Table 3: Advanced NMR Techniques for Characterization of 1,2,4-Triazole Derivatives

| NMR Technique | Application | Key Information Obtained | References |

|---|---|---|---|

| 2D-HSQC/HMQC | Structural Elucidation | Direct ¹H-¹³C correlations | youtube.comyoutube.com |

| ¹⁹F NMR | Analysis of Fluorinated Derivatives | Structural information, reaction monitoring | rsc.orgnih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of 5-methyl-3H-1,2,4-triazole-3-thione and its derivatives. The mass-to-charge ratio (m/z) of the molecular ion peak confirms the molecular formula, while the fragmentation pattern provides valuable structural information.

For 5-methyl-1,2,4-triazol-3-thione, the predicted monoisotopic mass is 113.00477 Da. uni.lu High-resolution mass spectrometry (HRMS) is often used to obtain precise mass measurements, which further confirms the elemental composition. For example, in a study of related triazole derivatives, HRMS was used to confirm the calculated molecular formulas. rsc.org Mass spectra of various 1,2,4-triazole derivatives have been obtained using techniques like electrospray ionization (ESI) to aid in their characterization. nih.gov

Table 4: Predicted m/z Values for Adducts of 5-methyl-1,2,4-triazol-3-thione

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 114.01205 |

| [M+Na]⁺ | 135.99399 |

| [M-H]⁻ | 111.99749 |

| [M+NH₄]⁺ | 131.03859 |

| [M+K]⁺ | 151.96793 |

Data sourced from PubChem uni.lu

Single Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

Single crystal X-ray diffraction (XRD) is the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

The crystal structures of several 3-methyl-1H-1,2,4-triazole-5-thione derivatives have been determined by XRD. nih.govresearchgate.net For instance, the structure of 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione revealed that the non-hydrogen atoms lie on mirror planes in the space group Pbcm, and the molecules are linked by N—H⋯S hydrogen bonds into complex sheets. nih.govresearchgate.net In another derivative, the molecules were found to be linked by N—H⋯S hydrogen bonds, forming centrosymmetric dimers. nih.gov

The crystal structure of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, synthesized from a triazole-thione precursor, was determined to be in the triclinic crystal system with the P-1 space group. mdpi.com The analysis of another fused triazolo-thiadiazole system, derived from a triazole-thione, also utilized single crystal XRD to confirm its molecular and supramolecular structure. mdpi.com These studies highlight the importance of XRD in unambiguously confirming the connectivity and stereochemistry of complex heterocyclic systems derived from 1,2,4-triazole-3-thiones. nih.gov

Table 5: Illustrative Crystallographic Data for a Related 3-Methyl-1H-1,2,4-triazole-5-thione Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | nih.govresearchgate.net |

| Space Group | Pbcm | nih.govresearchgate.net |

This table presents data for a closely related compound, 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione, to illustrate the type of information obtained from XRD analysis.

Theoretical and Computational Chemistry Applications

Quantum Chemical Calculations (DFT, CBS-QB3)

Quantum chemical calculations are central to the theoretical analysis of 1,2,4-triazole (B32235) derivatives. Density Functional Theory (DFT) is a widely used method for these systems due to its balance of computational cost and accuracy. science.govresearchgate.netresearchgate.netscience.gov High-accuracy composite methods like the Complete Basis Set (CBS) methods, such as CBS-QB3, are also employed to provide benchmark-quality energy calculations, especially for studying tautomeric equilibria. acs.org These calculations are performed using various software packages, such as Gaussian and NWChem. researchgate.netals-journal.com

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its lowest energy structure. DFT methods, such as B3LYP with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly used to calculate optimized molecular parameters, including bond lengths, bond angles, and dihedral angles. science.govethernet.edu.et These theoretical values are often compared with experimental data from X-ray crystallography to validate the computational model. acs.orgdntb.gov.ua For 1,2,4-triazole-3-thione derivatives, studies show that the calculated geometric parameters are generally in good agreement with experimental results. acs.orgethernet.edu.et The C=S bond length in the thione tautomer is a key parameter, with DFT calculations showing values around 1.67 Å, consistent with XRD data. The planarity of the triazole ring is confirmed by the dihedral angles within the ring being close to 0°.

| Parameter | Bond/Angle | Calculated Value (DFT) | Experimental Value (XRD) | Reference |

|---|---|---|---|---|

| Bond Length (Å) | C=S | 1.6747 | 1.6752 | |

| Bond Length (Å) | N1-N2 | 1.3761 | 1.3883 | |

| Bond Length (Å) | N4-C5 | 1.3677 | 1.3693 | |

| Bond Angle (°) | N2-C3-S1 | 125.5 | 125.8 | ethernet.edu.et |

| Bond Angle (°) | C3-N4-C5 | 108.2 | 108.5 | ethernet.edu.et |

Analysis of the electronic structure provides deep insights into the reactivity and stability of the molecule.

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. science.gov A smaller energy gap suggests higher reactivity. For 1,2,4-triazole-3-thione derivatives, the HOMO is often localized on the sulfur atom and parts of the triazole ring, indicating these are the primary sites for electrophilic attack. The LUMO is typically distributed over the triazole ring. acs.org

Molecular Electrostatic Potential (MEP) : The MEP map is a visual tool used to predict reactive sites for electrophilic and nucleophilic attacks. acs.org For 1,2,4-triazole-3-thione derivatives, the MEP map typically shows the most negative potential (red region) localized around the exocyclic sulfur atom and a nitrogen atom of the triazole ring, identifying them as likely sites for electrophilic attack. acs.org Positive potential regions (blue) are often found around the N-H protons, indicating sites for nucleophilic attack. acs.org

| Property | Calculated Value | Reference |

|---|---|---|

| EHOMO (eV) | -6.5 | acs.org |

| ELUMO (eV) | -1.8 | acs.org |

| Energy Gap (ΔE) (eV) | 4.7 | acs.org |

| Dipole Moment (Debye) | 5.2638 | ethernet.edu.et |

The Quantum Theory of Atoms in Molecules (QTAIM), or simply AIM, developed by Bader, is used to analyze the topology of the electron density to characterize chemical bonding, particularly weak intermolecular interactions like hydrogen bonds. In the context of 1,2,4-triazole-3-thiones, AIM analysis is applied to investigate the N-H···S hydrogen bonds that form dimers in the solid state. ethernet.edu.et The analysis of the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs) provides quantitative information about the strength and nature of these interactions. Studies on related structures show that these hydrogen bonds play a key role in the formation of supramolecular assemblies. ethernet.edu.et

Aromaticity is a key concept in chemistry, and Nucleus-Independent Chemical Shifts (NICS) provide a magnetic criterion for its assessment. NICS values are calculated at the center of a ring system; a negative value indicates aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity. The aromaticity of the 1,2,4-triazole ring in both its thione and thiol tautomeric forms can be evaluated using this method. science.gov Studies on related triazole-thiol tautomers have shown NICS values to be negative, confirming the aromatic nature of the ring in that form. science.gov While the thione form may be less aromatic, it is often stabilized by thioamide resonance. science.gov

Molecular Modeling and Dynamics

Molecular modeling encompasses a range of computational techniques to simulate and predict the behavior of molecules.

Conformational analysis is essential for understanding the flexibility of a molecule and identifying its most stable three-dimensional structures. This is often achieved by performing a Potential Energy Surface (PES) scan, where the total energy of the molecule is calculated as a function of one or more rotatable dihedral angles. For molecules with flexible side chains attached to the 1,2,4-triazole ring, PES scans can identify the global minimum energy conformation and the energy barriers between different conformers. For a related ethyl-triazole derivative, a PES scan as a function of the dihedral angle linking the side chain to the triazole ring helped to confirm that the conformation found in the optimized structure corresponds to the lowest energy state.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and design, providing insights into the binding modes and affinities of ligands with their target proteins. In the context of 5-methyl-3H-1,2,4-triazole-3-thione and its derivatives, molecular docking studies have been pivotal in elucidating their potential as inhibitors of various enzymes. These studies reveal the specific interactions between the triazole scaffold and the amino acid residues within the active sites of target proteins, guiding the rational design of more potent and selective therapeutic agents.

Research has demonstrated that the 1,2,4-triazole-3-thione core is a critical pharmacophore for interacting with metal ions in the active sites of metalloenzymes. mdpi.com The nitrogen atom at position 2 and the exocyclic sulfur atom of the triazole ring are often involved in coordinating with zinc ions, which is a key feature of the inhibitory mechanism of these compounds against enzymes like metallo-β-lactamases. mdpi.com

Derivatives of 1,2,4-triazole-3-thione have been the subject of molecular docking studies against a range of biological targets, including metallo-β-lactamases and urease, showcasing the versatility of this heterocyclic system in medicinal chemistry. mdpi.comnih.gov

Detailed Research Findings

Molecular docking simulations have provided detailed atomic-level insights into the binding of 1,2,4-triazole-3-thione derivatives to various protein targets. These studies have been crucial in understanding the structure-activity relationships and in the rational design of new inhibitors.

For instance, in the context of metallo-β-lactamase (MBL) inhibition, a significant area of research due to rising antibiotic resistance, derivatives of 4-amino-1,2,4-triazole-3-thiol (B7722964) have been investigated. mdpi.com Molecular docking studies on these compounds against New Delhi metallo-β-lactamase 1 (NDM-1) have revealed that the triazole thiolate pharmacophore plays a crucial role in coordinating the zinc ions within the enzyme's active site. mdpi.com Specifically, the nitrogen at position 2 and the thiolate group have been predicted to interact with Zn1 and Zn2. mdpi.com Beyond this zinc coordination, hydrophobic interactions with residues in the L3 loop of the active site further stabilize the ligand. mdpi.com

In a study focused on developing inhibitors for NDM-1 and VIM-2 MBLs, a series of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol derivatives were synthesized and their inhibitory activities were evaluated. mdpi.com The introduction of a trifluoromethyl group at the 5-position of the triazole ring was found to improve the inhibitory activity against NDM-1. mdpi.com

Another area where 1,2,4-triazole-3-thione derivatives have shown promise is in the inhibition of urease, an enzyme implicated in infections by Helicobacter pylori and other pathogens. A study on 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole-5-thione derivatives bearing a 2-pentyl-5-phenyl-1,2,4-triazole-3-one ring demonstrated significant urease inhibitory activity. nih.gov Molecular docking of these compounds against jack bean urease supported their potent inhibitory effects, with the docking calculations indicating stronger binding to the receptor than the reference molecule, thiourea. nih.gov

The following tables summarize the findings from various molecular docking studies on derivatives of 1,2,4-triazole-3-thione, highlighting the target enzymes, binding affinities, and key interacting residues.

| Compound/Derivative Class | Target Enzyme | Key Findings from Molecular Docking | Reference |

| 4-amino-1,2,4-triazole-3-thiol derivatives | Metallo-β-lactamases (NDM-1, VIM-2) | The triazole thiolate acts as a metal-binding pharmacophore, coordinating with zinc ions in the active site. Hydrophobic interactions with the L3 loop residues provide additional stability. | mdpi.com |

| 1,2,4-triazole-5-thione derivatives with a 2-pentyl-5-phenyl-1,2,4-triazole-3-one ring | Jack Bean Urease | The docking calculations for these compounds showed stronger binding to the receptor compared to the standard inhibitor, thiourea. | nih.gov |

Table of Interacting Residues and Binding Energies

| Derivative Class | Target Enzyme | Interacting Amino Acid Residues | Binding Affinity/Docking Score | Reference |

| 4-amino-1,2,4-triazole-3-thiol derivatives | NDM-1 | Interacts with zinc ions (Zn1 and Zn2) and residues in the L3 loop. | Not explicitly stated in the provided text. | mdpi.com |

| 1,2,4-triazole-5-thione derivatives | Jack Bean Urease | Not explicitly stated in the provided text. | The docking calculations supported stronger binding to the receptor than the reference molecule. | nih.gov |

Supramolecular Chemistry and Crystal Engineering of 3h 1,2,4 Triazole 3 Thiones

Intermolecular Interactions in Crystalline Architectures

The crystalline architectures of 5-methyl-3H-1,2,4-triazole-3-thione and its derivatives are stabilized by a combination of classical hydrogen bonds, chalcogen bonds, and other unorthodox non-covalent interactions. These interactions work in concert to build complex multidimensional supramolecular structures.

Hydrogen bonds are the predominant interactions in the crystal structures of triazole-thiones. The N-H group of the triazole ring readily acts as a hydrogen bond donor, while the thione sulfur atom is a primary acceptor.

N—H⋯S Hydrogen Bonds: This is a hallmark interaction in triazole-thiones. For instance, in derivatives like 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione, molecules are linked by N—H⋯S hydrogen bonds, which can form centrosymmetric dimers. nih.govresearchgate.net In some cases, two independent N—H⋯S hydrogen bonds can link molecules into complex sheets. nih.gov The crystal structure of 3-ethyl-1H-1,2,4-triazole-5(4H)-thione, an analogue of the title compound, also features prominent N—H⋯S hydrogen bonding that organizes molecules into chains.

N—H⋯S=C Hydrogen Bonds: The interaction involving the thione group often leads to the formation of inversion dimers, where the coulombic energy component is a dominant contributor to packing stabilization. researchgate.netconicet.gov.ar

C—H⋯N and C—H⋯F Hydrogen Bonds: In more complex derivatives, other hydrogen bonds contribute to the stability of the crystal lattice. In thiophene-linked 1,2,4-triazoles, the structure is stabilized by intermolecular C—H⋯N and C—H⋯F hydrogen bonds. nih.gov

Three-Centre Hydrogen Bonds: In certain derivatives, such as 4-[(E)-(3,4-dimethoxybenzylidene)amino]-3-methyl-1H-1,2,4-triazol-5(4H)-thione, a three-center N—H⋯(O)₂ hydrogen bond links molecules into a chain of rings. nih.govresearchgate.net

A summary of representative hydrogen bonds in related triazole-thione structures is provided below.

| Donor-H···Acceptor | Compound Type | Supramolecular Motif | Reference |

| N—H⋯S | 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione | Centrosymmetric R²₂(8) dimers, complex sheets | nih.gov, researchgate.net, nih.gov |

| N—H⋯S=C | 4-alkyl-5-phenyl-2H-1,2,4-triazole-3(4H)-thione | Inversion dimers | researchgate.net, conicet.gov.ar |

| C—H⋯N | Thiophene-linked 1,2,4-triazole (B32235) | Ladder-like architecture | nih.gov |

| C—H⋯F | Thiophene-linked 1,2,4-triazole | Ladder-like architecture | nih.gov |

| N—H⋯(O)₂ | 4-[(E)-(3,4-dimethoxybenzylidene)amino]-3-methyl-1H-1,2,4-triazol-5(4H)-thione | C(10)C(11)[R¹₂(5)] chain of rings | nih.gov, researchgate.net |

Beyond conventional hydrogen and chalcogen bonds, weaker, unorthodox interactions are also observed in the crystal structures of triazole-thione derivatives.

F⋯π and S⋯C(π) Interactions: In fluorinated thiophene-linked triazoles, supramolecular dimers can be stabilized by chalcogen bonds involving the thione sulfur atom and the centroid of the fluorine-substituted phenyl ring (an S⋯C(π) interaction). nih.gov

Supramolecular Synthons and Motifs (e.g., R22(8) ring motif)

The concept of supramolecular synthons is critical for understanding and predicting the crystal structures of triazole-thiones. A synthon is a structural unit within a molecule that can form predictable non-covalent interactions. In 1,2,4-triazole-3-thiones, the most prominent supramolecular synthon is the one formed by pairs of N—H⋯S=C hydrogen bonds, which generates a robust centrosymmetric R²₂(8) ring motif. researchgate.netconicet.gov.ar This motif is a recurring feature in the crystal structures of this class of compounds.

For example, a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione features molecules linked by N—H⋯S hydrogen bonds, forming these characteristic centrosymmetric R²₂(8) dimers. nih.govresearchgate.netnih.gov The reliability of this synthon makes it a powerful tool in crystal engineering for designing specific solid-state architectures. researchgate.netconicet.gov.ar In other systems, such as aminopyrimidine salts, the R²₂(8) motif is also a key feature, demonstrating its versatility across different compound classes. nih.gov

Crystal Packing Analysis and Influence on Structure

The interplay of the intermolecular interactions described above dictates the final crystal packing. The dimensionality of the supramolecular assembly in 3-methyl-1H-1,2,4-triazole-5-thione derivatives can vary significantly. nih.gov

Zero-Dimensional Assembly: In some cases, interactions are limited to forming discrete dimers, such as the R²₂(8) motif, resulting in a zero-dimensional network. nih.gov

One-Dimensional Assembly: Linkage of molecules via hydrogen bonds can lead to the formation of chains. For instance, 3-ethyl-1H-1,2,4-triazole-5(4H)-thione molecules are linked by N—H⋯N and N—H⋯S hydrogen bonds into chains. In other derivatives, chains of rings are observed. nih.govresearchgate.net

Two-Dimensional Assembly: More extensive hydrogen bonding can create planar sheets. 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione exhibits two independent N—H⋯S hydrogen bonds that connect the molecules into intricate two-dimensional sheets. nih.govnih.gov

Three-Dimensional Assembly: While less common, further interactions between lower-dimensional motifs, such as π-π stacking between the triazole rings of adjacent chains, can extend the structure into a three-dimensional framework.

The packing is also influenced by the planarity of the molecules. In many derivatives, the non-hydrogen atoms of the triazole ring and its substituents are nearly co-planar, which facilitates efficient packing. nih.govresearchgate.net

Polymorphism and its Impact on Solid-State Properties

Polymorphism, the ability of a compound to exist in more than one crystalline form, has been observed in derivatives of 3H-1,2,4-triazole-3-thione. Different polymorphs arise from variations in molecular conformation or intermolecular interactions, leading to different crystal packing and, consequently, different physical properties.

A notable example is 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione, for which two polymorphs have been identified. nih.govresearchgate.netnih.gov While one polymorph assembles into a one-dimensional structure, the other forms a zero-dimensional assembly based on R²₂(8) dimers. nih.gov The existence of different polymorphs highlights how subtle changes in crystallization conditions can lead to different supramolecular assemblies, which can impact properties such as solubility, stability, and bioavailability in pharmaceutical applications. The study of these different forms is crucial for controlling the solid-state properties of these materials.

Conformational Polymorphism

Conformational polymorphism arises when a molecule can adopt different conformations, leading to distinct crystal packing arrangements. Each of these arrangements constitutes a different polymorph. In the context of 5-methyl-3H-1,2,4-triazole-3-thione, a thorough review of scientific literature reveals a notable absence of studies dedicated to its conformational polymorphism.

While research has been conducted on the crystal structures and polymorphism of various derivatives of 3-methyl-1H-1,2,4-triazole-5-thione, such as those with substitutions at the 4-position, specific data on the polymorphic behavior of the parent compound, 5-methyl-3H-1,2,4-triazole-3-thione, remains unelucidated in available scholarly articles. nih.govnih.govresearchgate.net For instance, studies have identified and characterized polymorphs for compounds like 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione, but this information is not transferable to the unsubstituted title compound. nih.govnih.govresearchgate.net

Consequently, there is no published crystallographic data to present in a table format that would describe different polymorphic forms of 5-methyl-3H-1,2,4-triazole-3-thione.

Mechanistic Insights into Biological Activities

Enzyme Inhibition Mechanisms

Metallo-β-Lactamase (MBL) Inhibition (e.g., L1, VIM-2, VIM-4, NDM-1, IMP-1)

The 1,2,4-triazole-3-thione scaffold is a recognized inhibitor of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. mdpi.comcnrs.frnih.gov While direct studies on 5-methyl-3H-1,2,4-triazole-3-thione are limited, research on its derivatives provides significant mechanistic insights. These compounds are being explored as original ligands for the di-zinc active sites of MBLs. cnrs.fracs.org

Derivatives of 1,2,4-triazole-3-thione have demonstrated inhibitory activity against several clinically relevant MBLs, including Verona integron-encoded MBLs (VIM-1, VIM-2, VIM-4), New Delhi MBL-1 (NDM-1), and imipenemase (IMP-1). cnrs.fr The inhibition mechanism often involves the heterocycle binding within the di-zinc active site of these enzymes. cnrs.fr Some 1,2,4-triazole-3-thione-based inhibitors have shown potent synergistic activity with antibiotics like meropenem (B701) against MBL-producing clinical isolates. acs.org

Molecular modeling and X-ray crystallography studies have elucidated the binding modes. For instance, the triazole ring of some derivatives is positioned to form a coordination bond with one of the zinc ions (Zn1) in the active site. acs.org Additionally, hydrophobic interactions with amino acid residues on flexible loops, such as Tyr67 and Phe61 in VIM-2, and π–π stacking interactions contribute to the binding affinity. acs.org Interestingly, some of these inhibitors function by stripping the catalytic zinc ions from the enzyme, as demonstrated by equilibrium dialysis and mass spectrometry. acs.orgacs.org A series of optimized 1,2,4-triazole-3-thione derivatives achieved strong NDM-1 inhibition with inhibition constants (Kᵢ) in the nanomolar range (10–30 nM). acs.org

Cyclooxygenase (COX) Inhibition

Methimazole (5-methyl-3H-1,2,4-triazole-3-thione) has been investigated for its anti-inflammatory properties, which are linked to the inhibition of prostaglandin (B15479496) synthesis. nih.gov Prostaglandins are produced by the bifunctional enzyme prostaglandin H synthase (PGHS), which possesses both cyclooxygenase (COX) and peroxidase activities. nih.govnih.gov

Carbonic Anhydrase (CA) Inhibition

The 1,2,4-triazole (B32235) scaffold is a component of various compounds designed as carbonic anhydrase (CA) inhibitors. nih.gov CAs are metalloenzymes involved in numerous physiological processes, and their inhibition is a therapeutic target for several diseases. nih.gov

While direct inhibitory data for 5-methyl-3H-1,2,4-triazole-3-thione is not prominent, studies on its derivatives show the potential of this chemical class. For instance, 1,2,4-triazole-3-thione derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen (B1673479) and ibuprofen (B1674241) have been synthesized and evaluated for their inhibitory potential against human carbonic anhydrase II (hCA II). nih.gov Furthermore, novel 1,2,4-triazole derivatives incorporating a benzenesulfonamide (B165840) group—a classic zinc-binding function for CA inhibitors—have been developed. nih.gov These compounds have shown effective and selective inhibition against tumor-associated isoforms hCA IX and XII over the cytosolic, off-target isoforms hCA I and II. nih.gov Molecular docking studies of these derivatives reveal important binding interactions with key residues in the active site of the carbonic anhydrase enzyme. nih.gov

Cholinesterase (AChE, BuChE) Inhibition

Derivatives containing the 1,2,4-triazole ring have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. nih.govacs.orgdoaj.org

Research has focused on complex derivatives rather than the simple 5-methyl-3H-1,2,4-triazole-3-thione. For example, two series of N-aryl acetamide (B32628) derivatives of 5-(3-chlorophenyl)-1,2,4-triazole-3-thiol showed moderate to good inhibitory activities against both AChE and BChE, with IC₅₀ values in the low micromolar range. doaj.org Molecular docking of these compounds indicated that they bind within the enzyme's active site, showing favorable interactions with surrounding amino acids. doaj.org Other work on novel 1,2,4-triazole derivatives has yielded compounds with high potency and selectivity for BChE, which is considered a promising target for late-stage Alzheimer's disease. nih.gov Kinetic studies revealed a noncompetitive inhibition mode for some of these BChE inhibitors. nih.gov The triazole core is considered a bioisostere that can replace the ester group in cholinomimetic ligands to create more metabolically stable compounds. nih.govrsc.org

Epidermal Growth Factor Receptor (EGFR) Inhibition

The triazole scaffold is a key structural motif in the development of new Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy. ekb.egfrontiersin.orgnih.gov EGFR is a transmembrane protein that, when overexpressed or mutated, plays a crucial role in tumor development and progression. ekb.eg

While there is no evidence that 5-methyl-3H-1,2,4-triazole-3-thione itself inhibits EGFR, the 1,2,3-triazole and 1,2,4-triazole moieties are being incorporated into more complex hybrid molecules to target this receptor. ekb.egnih.govacs.org For instance, 3,5-diphenyl-1H-1,2,4-triazole derivatives containing a 1,2,4-triazole-3-thione unit have been synthesized and shown to exhibit EGFR inhibition in the nanomolar range, with one compound having a Kᵢ value of 0.174 µM. nih.gov The mechanism of these inhibitors often involves competing at the ATP-binding site of the EGFR kinase domain. nih.gov Molecular docking studies of triazole-quinazoline hybrids have shown hydrogen bond formation with key residues like Met 769 in the EGFR binding pocket. acs.org This highlights the utility of the triazole ring as a pharmacophore in designing new EGFR inhibitors. frontiersin.orgnih.gov

Prostaglandin Reductase (PTGR2) Inhibition

There is limited direct evidence of 5-methyl-3H-1,2,4-triazole-3-thione inhibiting Prostaglandin Reductase 2 (PTGR2). PTGR2 is an enzyme that catalyzes the conversion of 15-keto-prostaglandins. nih.gov However, research into related structures suggests a potential interaction. A study involving a complex Schiff base derived from 4-amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione showed a strong affinity for human PTGR2 in molecular docking simulations. mdpi.com The docking analysis revealed that the compound fits well within the enzyme's active site, forming hydrogen bonds and π–π stacking interactions, resulting in a better docking score than a known reference inhibitor. mdpi.com

Additionally, a patent for sulfonyl-triazole compounds describes their utility as inhibitors of PTGR2. google.com These compounds are designed to form covalent adducts with reactive amino acid residues, such as tyrosine, within the protein. google.com While these findings are not for 5-methyl-3H-1,2,4-triazole-3-thione itself, they indicate that the triazole-thione scaffold could be a starting point for designing PTGR2 inhibitors.

Mentioned Compounds

Glyoxalase II Inhibition

The glyoxalase system, which includes the enzyme glyoxalase II, is a crucial pathway for detoxifying reactive ketoaldehydes like methylglyoxal, a byproduct of glycolysis. sci-hub.se Inhibition of this system is a potential therapeutic strategy. Research has shown that 1,2,4-triazole-3-thione compounds can act as inhibitors of dizinc (B1255464) metallo-β-lactamases, and some studies have explored their effects on other metalloenzymes. nih.gov Specifically, inhibitory activities of certain 1,2,4-triazole-3-thiones have been observed against glyoxalase II from the malaria parasite Plasmodium falciparum. nih.gov However, specific studies detailing the inhibitory action of 5-methyl-3H-1,2,4-triazole-3-thione on glyoxalase II are not extensively documented in the current body of scientific literature.

DNA Gyrase Interaction and Inhibition

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it a well-established target for antibiotics. zenodo.org Triazole-containing compounds have been synthesized and investigated as inhibitors of this enzyme. zenodo.orgnih.gov These inhibitors can interfere with the enzyme's function of introducing negative supercoils into DNA, which ultimately leads to bacterial cell death. zenodo.org For instance, novel triazole-containing inhibitors have demonstrated potent activity against the DNA gyrase of Mycobacterium tuberculosis. zenodo.orgnih.gov The mechanism often involves stabilizing a pre-cleavage state of the enzyme-DNA complex, thereby inhibiting strand separation and subsequent replication. zenodo.org While the 1,2,4-triazole scaffold is recognized as a promising framework for developing gyrase inhibitors, specific data on the direct interaction and inhibition of DNA gyrase by 5-methyl-3H-1,2,4-triazole-3-thione is not prominently available in existing research.

Cyclin-Dependent Kinase 2 (CDK2) Affinity

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. CDK2, in particular, is crucial for the G1/S phase transition. Consequently, CDK inhibitors are a major focus in anticancer drug development. Certain derivatives of 1,2,4-triazole have been identified as potent and selective inhibitors of CDK1 and CDK2. nih.gov For example, a series of 1-acyl-1H- nih.govekb.egconnectjournals.comtriazole-3,5-diamine analogues demonstrated significant CDK2 inhibitory activity. nih.gov Similarly, novel indolyl 1,2,4-triazole scaffolds have been designed to target CDK4/6 enzymes. nih.gov These compounds often mimic the necessary chemical features to bind to the kinase active site. Despite the potential of the triazole core, specific studies quantifying the affinity of 5-methyl-3H-1,2,4-triazole-3-thione for CDK2 have not been specifically reported.

Antimicrobial Mechanisms

The 1,2,4-triazole-3-thione moiety is a cornerstone in the development of various antimicrobial agents, exhibiting a wide range of activities against bacteria, fungi, and viruses.

Antibacterial Activity Against Gram-positive and Gram-negative Strains

Derivatives of 4-amino-5-methyl-1,2,4-triazole-3-thiol, a tautomeric form of 5-methyl-3H-1,2,4-triazole-3-thione, have been synthesized and evaluated for their antibacterial properties. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. For instance, a study on 3-(4-amino-5-methyl-s-triazol-3-sulfanyl)-1-phenyl-propan-1-one oxime ethers revealed that these compounds possess potential antibacterial activities in vitro. nih.gov The mechanism of action for many triazole-based antibacterials involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. The antibacterial efficacy can be significantly influenced by the nature of substituents on the triazole ring.

Table 1: In Vitro Antibacterial Activity of Selected 1,2,4-Triazole-3-thiol Derivatives

| Compound Type | Test Organism | Activity/MIC | Reference |

|---|---|---|---|

| 4-amino-substituted-1,2,4-triazole-3-thiol derivative (4c) | Bacillus subtilis (Gram-positive) | Active | connectjournals.com |

| 4-amino-substituted-1,2,4-triazole-3-thiol derivative (4c) | Staphylococcus aureus (Gram-positive) | Active | connectjournals.com |

| 4-amino-substituted-1,2,4-triazole-3-thiol derivative | Salmonella typhi (Gram-negative) | Active | connectjournals.com |

| 4-amino-substituted-1,2,4-triazole-3-thiol derivative | Escherichia coli (Gram-negative) | Active | connectjournals.com |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus (Gram-positive) | Strong activity, superior or comparable to streptomycin | nih.gov |

| 1,2,4-triazole-3-thione-ciprofloxacin hybrids | Gram-positive and Gram-negative pathogens | MIC <1 mg/mL | sci-hub.se |

Antifungal Activity

The 1,2,4-triazole core is famously present in many systemic antifungal drugs, such as fluconazole (B54011) and itraconazole. Their primary mechanism of action is the inhibition of cytochrome P450 14α-demethylase (CYP51), an enzyme essential for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately inhibits fungal growth. zenodo.org Derivatives of 1,2,4-triazole-3-thione have demonstrated significant potential as antifungal agents. ekb.eg For example, certain 4-amino-5-substituted-1,2,4-triazole-3-thioesters showed significant activity against various fungal strains. connectjournals.com

Table 2: In Vitro Antifungal Activity of Selected 1,2,4-Triazole-3-thione Derivatives

| Compound/Derivative | Fungal Strain | MIC Value | Reference |

|---|---|---|---|

| 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Candida albicans | 0.39 µg/mL | ekb.eg |

| 4-amino-substituted-1,2,4-triazole-3-thiol derivative (4e) | Candida albicans | 24 µg/mL | connectjournals.com |

| 4-amino-substituted-1,2,4-triazole-3-thiol derivative (4e) | Aspergillus niger | 32 µg/mL | connectjournals.com |

| 1,2,4-Triazole derivatives | Candida albicans | <0.063 to 32 μg/mL | ekb.eg |

| Triazole derivatives with piperidine (B6355638) side chains | Candida albicans | 0.009 to 0.480 nmol/mL | nih.gov |

Antiviral Activity

The 1,2,4-triazole nucleus is a key structural component in some antiviral drugs, most notably ribavirin, which exhibits activity against a broad range of RNA and DNA viruses. researchgate.netnih.gov The antiviral mechanism of triazole derivatives can vary, from inhibiting viral enzymes like reverse transcriptase to interfering with viral replication processes. researchgate.netnih.gov While the general class of 1,2,4-triazole-thiones is considered a promising scaffold for the development of new antiviral agents, specific studies focusing on the antiviral activity of 5-methyl-3H-1,2,4-triazole-3-thione against particular viruses are not extensively reported in the available literature. researchgate.netnih.gov Research into benzimidazole-triazole hybrids has shown some promise, but these are structurally distinct from the specific compound of interest. nih.gov

Anticancer and Anti-proliferative Mechanisms

Derivatives of 1,2,4-triazole-3-thione are recognized for their potential as anticancer agents, with research highlighting their activity against a range of cancer cell lines and their ability to interfere with processes crucial to tumor progression. researchgate.netzsmu.edu.uanih.gov The 1,2,4-triazole-3-thione scaffold is a key component in several therapeutically active compounds and is known to interact with various biological targets such as enzymes, receptors, and DNA. researchgate.net

Effects on Cancer Cell Lines (e.g., HepG-2, MCF-7, HT29, A549)

The cytotoxic effects of 1,2,4-triazole-3-thione derivatives have been demonstrated across multiple human cancer cell lines. While specific data for 5-methyl-3H-1,2,4-triazole-3-thione is limited, studies on closely related compounds provide significant insights into the potential of this chemical class.

A novel series of 4,5-disubstituted-1,2,4-triazol-3-thione derivatives were evaluated for their antiproliferative effects against the human breast cancer cell line (MCF-7) and the human liver cancer cell line (HepG2). nih.gov Several of these derivatives demonstrated notable cytotoxicity. For instance, one of the most potent compounds in the series exhibited IC₅₀ values of 4.23 μM against MCF-7 cells and 16.46 μM against HepG2 cells, which are comparable to the reference drug vinblastine. nih.gov Mechanistic studies revealed that this compound induces S-phase cell cycle arrest and promotes both early and late apoptosis in MCF-7 cells. nih.gov

In another study, a new ligand, 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, and its metal complexes were tested against human colon adenocarcinoma (HT29) and human lung cancer (A549) cell lines. mdpi.com A manganese complex of this ligand showed potential anticancer activity against both cell lines. mdpi.com

Furthermore, hybrids of 1,2,3-triazole and 4-methyl coumarin (B35378) have been screened for their cytotoxic activity against various cancer cell lines, including MCF7 and HepG2. nih.gov These hybrids showed significant inhibitory effects on MCF-7 cells, with some compounds being 5 to 25 times more active than the parent coumarin compound. nih.gov

| Derivative Class | Cell Line | Activity | Mechanism of Action |

| 4,5-disubstituted-1,2,4-triazol-3-thione | MCF-7 | IC₅₀ = 4.23 μM | Induces S-phase cell cycle arrest and apoptosis. nih.gov |

| 4,5-disubstituted-1,2,4-triazol-3-thione | HepG2 | IC₅₀ = 16.46 μM | Cytotoxic effects. nih.gov |

| 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione (Mn complex) | HT29 | Potential anticancer activity | Not specified. mdpi.com |

| 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione (Mn complex) | A549 | Potential anticancer activity | Not specified. mdpi.com |

| 1,2,3-triazole-4-methyl coumarin hybrids | MCF-7 | High inhibitory activity | Not specified. nih.gov |

Impact on Cell Migration and Spheroid Growth

The invasive nature of cancer is a key factor in its progression and metastasis. Research into 1,2,4-triazole-3-thiol derivatives, which exist in tautomeric equilibrium with the thione form, has shown their potential to inhibit cancer cell migration and the growth of 3D tumor spheroids.

In a study investigating a series of 1,2,4-triazole-3-thiol derivatives bearing a hydrazone moiety, several compounds were identified as potent inhibitors of cancer cell migration. nih.govnih.gov One particular derivative, N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, was found to inhibit the migration of all tested cancer cell lines and was noted for its relative selectivity towards cancer cells. nih.govnih.gov

The same study also explored the effects of these compounds on 3D tumor models. Several hydrazone derivatives of 1,2,4-triazole-3-thiol were identified as the most active compounds in 3D cell cultures, indicating their ability to penetrate and act on more complex tumor structures. nih.govnih.gov

| Derivative | Effect | Cell Lines |

| N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | Inhibition of cell migration | Melanoma (IGR39), Triple-negative breast cancer (MDA-MB-231), Pancreatic carcinoma (Panc-1) nih.govnih.gov |

| Various 1,2,4-triazole-3-thiol hydrazone derivatives | Inhibition of spheroid growth | Melanoma (IGR39), Triple-negative breast cancer (MDA-MB-231), Pancreatic carcinoma (Panc-1) nih.govnih.gov |

Antioxidant Mechanisms (e.g., Free Radical Scavenging)

Many 1,2,4-triazole derivatives exhibit significant antioxidant properties, primarily through the mechanism of free radical scavenging. nih.govacs.org This activity is crucial in mitigating oxidative stress, which is implicated in the pathogenesis of numerous diseases.

The antioxidant capacity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govacs.org In this assay, the triazole derivatives donate a hydrogen atom to the stable DPPH radical, leading to its reduction and a corresponding color change that can be measured spectrophotometrically. acs.org

Studies on various substituted 1,2,4-triazole-3-thiones have demonstrated their efficacy as radical scavengers. For example, an assessment of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol revealed their potential as free radical scavengers, attributed to the presence of electron-repelling -NH₂ and SH groups. nih.govacs.org Theoretical calculations have further suggested that the hydrogen atoms on the NH and NH₂ groups play a pivotal role in the scavenging mechanism through hydrogen atom transfer. nih.gov

| Compound/Derivative Class | Assay | Finding |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH | Exhibited higher efficacy in scavenging DPPH radicals compared to the 4-pyridyl analog. nih.gov |

| 4-substituted-5-(2-thienyl)-1,2,4-triazole-3-thione | DPPH | Showed high free radical scavenging efficiency, surpassing some typical antioxidants. nih.gov |

| N4 -substituted 5-(1,2,4-triazole-1-ylmethyl)-1,2,4- triazole-3-thiones | DPPH | Demonstrated average antioxidant activity. ijpronline.com |

Anti-inflammatory and Analgesic Mechanisms

Derivatives of 1,2,4-triazole have shown promise as anti-inflammatory and analgesic agents. researchgate.netresearchgate.netnih.gov The mechanisms underlying these effects are multifaceted and are an active area of investigation.

In a study on the analgesic activity of 4-amino-5-methyl-4H-1,2,4-triazol-3-thiones, several compounds were found to possess the ability to alter the pain threshold in animal models. zsmu.edu.ua The "hot plate" test, which measures the response to thermal stimuli, was used to assess analgesic effects. One derivative, 4-(3,4-dimethoxebenzylidenamino)-5-methyl-4H-1,2,4-triazol-3-thione, was identified as being particularly potent, exhibiting higher analgesic activity than the reference drug Analgin. zsmu.edu.ua

The anti-inflammatory properties of new 1,2,4-triazole derivatives have also been reported. For instance, a series of compounds synthesized from 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione were evaluated for their anti-inflammatory potency, with some showing greater activity than the standard drug indomethacin (B1671933) after 4 hours. researchgate.net While the precise mechanisms are still being elucidated, they are thought to be linked to the modulation of inflammatory pathways.

Anticonvulsant Mechanisms

The 1,2,4-triazole-3-thione scaffold is a key feature of several compounds with significant anticonvulsant activity. nih.govzsmu.edu.ua Research suggests that these compounds may exert their effects through various mechanisms, including interaction with ion channels.

Studies on 4,5-disubstituted-1,2,4-triazole-3-thione derivatives have indicated that their anticonvulsant activity is, at least in part, due to their influence on voltage-gated sodium channels (VGSCs). medsci.orgresearchgate.net For example, the compound 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315) was found to effectively protect mice from maximal electroshock-induced seizures, and its mechanism was linked to its action on VGSCs. medsci.orgresearchgate.net

Interestingly, while the GABAergic system is a common target for anticonvulsant drugs, studies on some 1,2,4-triazole-3-thione derivatives have shown a lack of direct interaction with GABA-A receptors. nih.govmedsci.org This suggests that their anticonvulsant effects are achieved through alternative molecular pathways. Structure-activity relationship studies have also revealed that the presence of a substituent at the para position of a phenyl ring attached to the 1,2,4-triazole nucleus often leads to higher anticonvulsant activity. nih.gov

| Compound/Derivative Class | Proposed Mechanism | Key Findings |

| 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315) | Influence on voltage-gated sodium channels (VGSCs) | Effectively protects against maximal electroshock-induced seizures. medsci.orgresearchgate.net |

| Various 4,5-diaryl-1,2,4-triazole-3-thiones | Not mediated by GABA-A receptors | Anticonvulsant activity is achieved through mechanisms other than direct GABAergic modulation. nih.gov |

Structure Activity Relationship Sar Studies and Pharmacophore Development

Influence of Substituents on Biological Activities

The biological profile of 5-methyl-3H-1,2,4-triazole-3-thione derivatives is profoundly influenced by the nature and position of various substituents on the triazole ring. Research has systematically explored modifications at the N-4, C-5, and S-3 positions, revealing critical insights into the structure-activity relationships that govern their antimicrobial, anticancer, and diuretic effects. zsmu.edu.uapreprints.org